molecular formula C6H10O5 B1330388 Dimethyl malate CAS No. 1587-15-1

Dimethyl malate

Cat. No.: B1330388
CAS No.: 1587-15-1
M. Wt: 162.14 g/mol
InChI Key: YSEKNCXYRGKTBJ-UHFFFAOYSA-N
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Description

Dimethyl malate (C₆H₁₀O₅), a diester of malic acid, is a chiral compound with applications spanning organic synthesis, biochemistry, and pest control. Structurally, it consists of two methyl groups esterified to the hydroxyl and carboxyl groups of malic acid . Its synthesis often employs green chemistry approaches, such as Zr(SO₄)₂ catalysts, achieving 99% selectivity—a significant improvement over traditional sulfuric acid methods (75% selectivity) .

Natural Occurrence & Biological Roles: this compound is isolated from plants like Sonneratia apetala (mangrove) and Cornus officinalis, where it exhibits insecticidal properties (LD₅₀ = 21.5 µg/adult in Drosophila melanogaster) . In cancer research, cell-permeable this compound induces reactive oxygen species (ROS), slowing tumor growth and enhancing cisplatin efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl malate can be synthesized through the esterification of malic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of maleic anhydride with methanol. This process involves the use of a strong acid catalyst and is carried out in a continuous reactor system to ensure high yield and purity. The reaction is followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Catalytic Esterification

  • Catalysts : Zr(SO₄)₂/SiO₂ and Zr(SO₄)₂/activated carbon (AC) show 99% selectivity for dimethyl malate under optimized conditions .

  • Conditions :

    • Temperature : 65–75°C

    • Methanol-to-malic acid molar ratio : 4:1

    • Catalyst loading : 5–7 wt% relative to malic acid .

CatalystConversion (%)Selectivity (%)Yield (%)
H₂SO₄987574
Zr(SO₄)₂∙4H₂O978078
Zr(SO₄)₂/SiO₂999998
Zr(SO₄)₂/AC999998

Data sourced from MDPI (2020) .

The high selectivity of Zr-based catalysts is attributed to reduced Brønsted acid strength, minimizing side reactions like intermolecular dehydration .

Hydrolysis

This compound undergoes hydrolysis to regenerate malic acid, a reaction critical for recycling or further derivatization:
C H O dimethyl malate +2H OC H O malic acid +2CH OH\text{C H O this compound }+2\text{H O}\rightarrow \text{C H O malic acid }+2\text{CH OH}

  • Conditions : Acidic (H₂SO₄) or alkaline (NaOH) aqueous media .

  • Rate : Accelerated at elevated temperatures (>80°C) .

Esterification and Transesterification

  • Transesterification with higher alcohols (e.g., ethanol, propanol) produces corresponding diesters, useful in polymer chemistry .

  • Cross-coupling reactions : this compound serves as a dienophile in Diels-Alder reactions, forming cyclic adducts for pharmaceutical intermediates .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, with primary products including:

  • Maleic anhydride (via retro-esterification)

  • Methanol

  • Carbon oxides (CO, CO₂) .

Biochemical Reactions

  • Enzymatic hydrolysis : Maleate hydratase catalyzes the conversion of maleate to D-malate, a pathway relevant to this compound’s bio-derived applications .

  • Microbial metabolism : Certain Dendrobium species biosynthesize this compound as a secondary metabolite .

Scientific Research Applications

Cancer Research

Mechanisms of Action:
Recent studies have highlighted the role of dimethyl malate in cancer treatment. It has been identified as a natural inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway, which is often upregulated in cancer cells. By inhibiting 6PGD, this compound can reduce NADPH production and subsequently hinder DNA synthesis, thereby suppressing tumor growth.

  • Case Study: Lung Cancer
    • In vivo experiments using xenograft mouse models demonstrated that this compound enhances the sensitivity of lung cancer cells to cisplatin, a common chemotherapeutic agent. The study found that this compound treatment led to significant tumor growth inhibition compared to controls, suggesting its potential as an adjuvant therapy in lung cancer treatment .

Metabolic Studies

This compound plays a crucial role in metabolic reprogramming, particularly in conditions like diabetes mellitus. It has been shown to influence metabolic pathways that are altered in diabetic patients.

  • Research Findings:
    • A study indicated that this compound can improve glucose tolerance and lipid metabolism disorders in diabetic models. The compound's ability to modulate metabolic enzymes positions it as a promising candidate for developing therapeutic strategies against metabolic syndromes .

Industrial Applications

This compound is also utilized in various industrial processes due to its reactivity as a dienophile in Diels-Alder reactions and its role as a solvent and plasticizer.

  • Chemical Synthesis:
    • This compound is involved in synthesizing other compounds through reactions such as hydrogenolysis and esterification. For instance, it has been employed in the production of 1,4-butanediol via catalytic processes .
  • Reactive Distillation:
    • A recent study explored the use of reactive distillation for synthesizing dimethyl maleate (a related compound) from maleic anhydride and methanol. This method integrates reaction and separation processes, enhancing efficiency and reducing environmental impact by minimizing wastewater generation .

Summary Table of Applications

Application Area Description Key Findings
Cancer ResearchInhibition of 6PGD enzyme; enhances sensitivity to cisplatinSignificant tumor growth inhibition observed in lung cancer models .
Metabolic StudiesModulates metabolic pathways; improves glucose tolerancePotential therapeutic strategy for diabetes mellitus .
Industrial ProcessesUsed as a solvent and plasticizer; participates in chemical synthesisEffective in producing 1,4-butanediol; reactive distillation reduces wastewater .

Mechanism of Action

Dimethyl malate can be compared with other similar compounds such as dimethyl maleate and dimethyl fumarate:

    Dimethyl Maleate: This compound is the dimethyl ester of maleic acid and is used in similar applications such as organic synthesis and polymer chemistry.

    Dimethyl Fumarate: This compound is the dimethyl ester of fumaric acid and is used in the treatment of multiple sclerosis.

Uniqueness of this compound: this compound is unique due to its specific reactivity in hydrogenation and acylation reactions, as well as its applications in the production of high-performance materials and chemical intermediates.

Comparison with Similar Compounds

Other Malate Esters

Compound Structure Synthesis & Applications Key Data
Diethyl Malate Ethyl ester of malic acid Used as a chiral synthon in alkaloid synthesis. Site-selective reduction enables diol intermediates for complex molecules . Higher molecular weight (178.14 g/mol) vs. dimethyl malate (162.14 g/mol).
Ethylmethyl Malate Mixed ethyl-methyl ester Isolated from Sonneratia apetala; structural analog with potential bioactive properties . Novel natural product; less studied than this compound.

Key Insight : this compound’s methyl groups enhance volatility and reactivity compared to bulkier esters like diethyl malate, making it preferable in tracer studies and organic synthesis .

Dimethyl Fumarate (DMF)

Despite naming similarities, dimethyl fumarate (C₆H₈O₄) is structurally distinct, derived from fumaric acid (trans isomer) rather than malic acid.

Property This compound Dimethyl Fumarate
Medical Use Limited to research (ROS modulation) FDA-approved for multiple sclerosis; reduces relapses by 53% vs. interferon-β1a .
Biological Role Insecticidal, pro-oxidant Immunomodulatory (activates Nrf2 pathway) .
Synthesis Esterification of malic acid Esterification of fumaric acid; industrial-scale production.

Contrast : DMF’s therapeutic efficacy in neuroinflammation contrasts with this compound’s niche roles in redox biology and pest control.

Dimethyl Succinate

A structural analog lacking the hydroxyl group of malic acid:

Application This compound Dimethyl Succinate
Metabolic Tracers Not typically used. Labels cytosolic NADPH via [2-²H]malate in adipocytes .
Solubility Miscible in polar solvents Hydrophobic; requires carriers for aqueous studies.

Other Diesters (e.g., Dimethyl Sulfate)

Compound Toxicity & Use This compound Comparison
Dimethyl Sulfate Highly toxic alkylating agent; replaced by dimethyl carbonate . Non-toxic in insecticidal doses; safer for lab use .

Biological Activity

Dimethyl malate (DMM), a diester of malic acid, has garnered attention in recent years due to its various biological activities, particularly in the context of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the chemical formula C6H10O5C_6H_{10}O_5 and is classified as an ester. Its structure allows it to participate in various biochemical reactions, particularly those involving energy metabolism.

  • Inhibition of Malic Enzyme :
    • This compound acts as a cell-permeable analog that mimics the effects of malic enzyme (ME2) knockdown. This inhibition leads to increased intracellular levels of malate and decreased levels of pyruvate, which can suppress tumor growth in lung cancer models .
  • Interaction with Metabolic Pathways :
    • DMM influences the pentose phosphate pathway (PPP) by inhibiting 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in this pathway. This inhibition results in reduced NADPH production and subsequently blocks DNA synthesis, which is crucial for cancer cell proliferation .
  • Enhancement of Chemotherapy Efficacy :
    • Research indicates that this compound can enhance the sensitivity of lung cancer cells to cisplatin, a common chemotherapeutic agent. By targeting metabolic pathways, DMM may improve treatment outcomes in resistant cancer types .

Case Studies and Experimental Data

  • Lung Cancer Study : In an experimental model using A549 lung cancer cells, treatment with DMM led to significant reductions in cell growth both in vitro and in vivo. The study demonstrated that DMM mimics the effects of ME2 knockdown, leading to metabolic changes that inhibit tumor progression .
  • Insulin Secretion : In pancreatic beta-cells, DMM treatment resulted in increased levels of malate and citrate, which are critical for glucose-stimulated insulin secretion (GSIS). This suggests a role for DMM in enhancing metabolic responses related to insulin secretion .

Comparative Data Table

Study Biological Activity Mechanism Outcome
Inhibition of 6PGDReduces NADPHSuppressed tumor growth
Mimics ME2 knockdownIncreases malateReduced A549 cell growth
Enhances GSISIncreases citrateImproved insulin secretion

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dimethyl malate in laboratory settings?

this compound is typically synthesized via esterification of malic acid with methanol under acidic catalysis. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm stereochemistry and purity, as demonstrated in structural studies of related esters . Physical properties such as optical activity ([α]20D[\alpha]_{20}^{D}), density (1.223 g/mL at 25°C), and refractive index (n20D_{20}^{D} 1.435) are critical for quality control .

Methodological Tip :

  • Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress.
  • For enantiomeric purity, employ chiral column chromatography or polarimetry .

Q. How is this compound utilized in studying mitochondrial malate transport mechanisms?

this compound serves as a cell-permeable malate analog in mitochondrial studies. For example, it reverses the inhibitory effects of dicarboxylate carrier (DIC) inhibitors (e.g., butylmalonate) on glucose-stimulated insulin secretion (GSIS) in pancreatic islets . This application hinges on its ability to bypass membrane transport limitations, enabling cytosolic malate replenishment .

Experimental Design :

  • Use siRNA-mediated DIC suppression in isolated rat islets to model transport dysfunction.
  • Measure NADPH production and insulin secretion rates with/without this compound supplementation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity and specificity. For non-polar matrices, derivatization (e.g., silylation) may enhance volatility .

Data Validation :

  • Spike recovery experiments using deuterated internal standards (e.g., d4_4-dimethyl malate).
  • Validate against certified reference materials (CRMs) if available .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in NADPH regulation be resolved?

Discrepancies often arise from tissue-specific DIC expression or differences in experimental models (e.g., isolated mitochondria vs. whole-cell systems). To address this:

  • Conduct comparative studies using isogenic cell lines with/without DIC overexpression.
  • Pair metabolomics (e.g., 13^{13}C-labeled malate tracing) with real-time NADPH fluorescence assays .

Case Example : In GSIS studies, this compound rescued NADPH levels in siRNA-DIC-suppressed islets but not in butylmalonate-treated ones, suggesting distinct inhibitory mechanisms .

Q. What are the challenges in replicating this compound-mediated citrate transport studies across laboratories?

Variability often stems from differences in mitochondrial isolation protocols or malate/citrate concentration gradients. Mitigation strategies include:

  • Standardizing buffer composition (e.g., 130 mM KCl, 10 mM HEPES, pH 7.2).
  • Reporting absolute citrate efflux rates (nmol/min/mg protein) alongside normalized data .

Data Interpretation Table :

ParameterTypical RangeNotes
Citrate Efflux (Control)5–10 nmol/min/mgBaseline in rat liver mitochondria
Efflux with this compound15–25 nmol/min/mgDose-dependent (0.5–2 mM)

Q. How can researchers optimize this compound stability in long-term cell culture experiments?

Hydrolysis due to esterase activity is a key concern. Solutions include:

  • Using serum-free media to reduce enzymatic degradation.
  • Adding esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) at non-toxic concentrations .

Stability Data :

  • Half-life in DMEM (10% FBS): ~4 hours.
  • Half-life in serum-free media: >24 hours .

Q. Methodological Best Practices

Q. What are the reporting standards for this compound experiments in peer-reviewed journals?

Follow guidelines for synthetic chemistry (e.g., Beilstein Journal of Organic Chemistry):

  • Include NMR spectral data (chemical shifts, coupling constants) and chromatograms.
  • For biological studies, detail mitochondrial isolation protocols and malate transport assays .

Q. How should researchers address potential artifacts in this compound-based assays?

Common pitfalls include off-target effects on other dicarboxylate transporters (e.g., citrate/isocitrate carriers). Controls:

  • Use malate transport-deficient cell lines (e.g., CRISPR-Cas9-edited DIC/^{-/-}).
  • Validate with alternative malate analogs (e.g., dimethyl succinate) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing this compound dose-response relationships?

Nonlinear regression (e.g., log[inhibitor] vs. response) is ideal for EC50_{50}/IC50_{50} calculations. Report confidence intervals and goodness-of-fit metrics (R2^2 > 0.95) .

Q. How can open-source tools enhance reproducibility in this compound research?

Platforms like GNPS (Global Natural Products Social Molecular Networking) enable shared spectral libraries for structural validation. For kinetic modeling, COPASI offers customizable malate transport simulations .

Properties

IUPAC Name

dimethyl 2-hydroxybutanedioate
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InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
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Molecular Formula

C6H10O5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2037213
Record name Dimethylmalate
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Molecular Weight

162.14 g/mol
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CAS No.

1587-15-1
Record name Dimethyl malate
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Record name Dimethyl malate
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Record name Dimethyl malate
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Record name Dimethyl malate
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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